Olacaftor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olacaftor is under investigation in clinical trial NCT02951182 (A Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis).
科学的研究の応用
Ivacaftor in Cystic Fibrosis Therapy
Ivacaftor is primarily used in the treatment of cystic fibrosis (CF). It functions as a CFTR potentiator, enhancing the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This is particularly effective in patients with specific CFTR mutations, like G551D, leading to improvements in lung function and quality of life. However, it has been noted that ivacaftor is not as effective in treating severe forms of CF, especially those caused by the ΔF508 mutation, the most common CFTR mutation. In cases of the ΔF508 mutation, a combination of CFTR correctors and potentiators is required for clinical benefits, but this combination has been found to have complex interactions and effects that might not be predicted from short-term studies (Cholon et al., 2014).
Ivacaftor's Impact on Pulmonary Health
Studies have shown that ivacaftor treatment results in significant improvements in lung function in CF patients with specific CFTR mutations. This improvement is evident through increased forced expiratory volume (FEV1) and reduced pulmonary exacerbation rates. Additionally, ivacaftor-treated patients have shown lower risks of death, transplantation, and hospitalization (Bessonova et al., 2018).
Other Clinical Implications
Ivacaftor has also been investigated for its effects on other aspects of CF, such as olfactory dysfunction, sweat chloride concentration, and gastrointestinal physiology. The drug has been found to induce rapid decreases in sputum Pseudomonas aeruginosa density, a common pathogen in CF patients. This suggests a potential role in reducing airway infection rates, although it does not eliminate the infection (Hisert et al., 2017).
Genetic Variability and Response to Treatment
Interestingly, the response to ivacaftor treatment in CF patients varies depending on genetic factors. For example, the SLC26A9 gene has been associated with the variability in lung response to ivacaftor in CF patients. This highlights the importance of considering genetic profiles in predicting and optimizing treatment responses (Corvol et al., 2018).
特性
CAS番号 |
1897384-89-2 |
---|---|
分子式 |
C29H34FN3O4S |
分子量 |
539.7 g/mol |
IUPAC名 |
N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m0/s1 |
InChIキー |
NHOUNZMCSIHKHJ-FQEVSTJZSA-N |
異性体SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
正規SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Olacaftor; VX-440; VX 440; VX440; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。